3-Methyl-2-buten-1-ol, also known as prenol, is a five-carbon alkenyl alcohol with the chemical formula C5H10O. It is a colorless liquid with a characteristic odor and is a member of the class of organic compounds known as prenols []. Prenols are important building blocks for many natural products, including terpenes, steroids, and chlorophyll [].
-Methyl-2-buten-1-ol has several key chemical properties that make it useful for scientific research:
These properties make 3-Methyl-2-buten-1-ol a valuable reagent in various scientific research applications.
One of the primary applications of 3-Methyl-2-buten-1-ol in scientific research is as a starting material for the synthesis of complex organic molecules.
Beyond organic synthesis, 3-Methyl-2-buten-1-ol finds applications in other areas of scientific research:
3-Methyl-2-buten-1-ol, also known as prenol, is a clear, colorless liquid with a fruity odor. It is classified as a natural alcohol and is one of the simplest terpenoids, with the molecular formula and a molecular weight of approximately 86.13 g/mol. The compound has a boiling point of 140 °C and a melting point of approximately 43.52 °C. It is soluble in water (170 g/L at 20 °C) and miscible with common organic solvents .
The compound can be synthesized from isoprene through hydration or by rearranging 3-methyl-3-buten-1-ol. It has applications in perfumery and as a reagent in organic synthesis, particularly for the protection of carboxylic acids as their prenyl esters .
Several methods exist for synthesizing 3-methyl-2-buten-1-ol:
3-Methyl-2-buten-1-ol finds applications in various fields:
Several compounds share structural similarities with 3-methyl-2-buten-1-ol, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Isoprenol | C₅H₁₀O | Terminal double bond; used in similar synthetic pathways. |
Geraniol | C₁₀H₁₈O | Contains two double bonds; known for its floral aroma. |
Farnesol | C₁₅H₂₄O | Longer carbon chain; used in fragrances and cosmetics. |
Linalool | C₁₀H₁₈O | Contains an additional hydroxyl group; widely used in perfumes. |
What sets 3-methyl-2-buten-1-ol apart from these compounds is its simpler structure and specific reactivity profile that allows it to function effectively as a reagent for protecting carboxylic acids while also providing distinct fruity notes in fragrances. Its straightforward synthesis from readily available precursors further enhances its appeal in both industrial and laboratory settings .
Flammable;Corrosive;Irritant